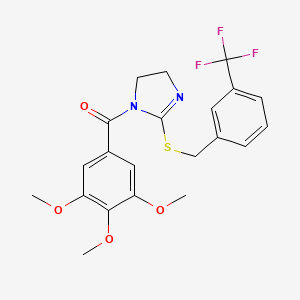

(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

CAS No.: 851805-68-0

Cat. No.: VC6998876

Molecular Formula: C21H21F3N2O4S

Molecular Weight: 454.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851805-68-0 |

|---|---|

| Molecular Formula | C21H21F3N2O4S |

| Molecular Weight | 454.46 |

| IUPAC Name | [2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

| Standard InChI | InChI=1S/C21H21F3N2O4S/c1-28-16-10-14(11-17(29-2)18(16)30-3)19(27)26-8-7-25-20(26)31-12-13-5-4-6-15(9-13)21(22,23)24/h4-6,9-11H,7-8,12H2,1-3H3 |

| Standard InChI Key | PNNKIQCVJXQAIB-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |

Introduction

Structural and Chemical Profile

The molecular formula of the compound is C₁₉H₁₈F₃N₂O₃S, with a molecular weight of 454.46 g/mol. Its structure comprises three distinct regions:

-

4,5-Dihydro-1H-imidazole-1-yl group: A partially saturated imidazole ring that enhances metabolic stability compared to fully aromatic analogs.

-

(3-(Trifluoromethyl)benzyl)thio moiety: A sulfur-containing side chain with a trifluoromethyl group, known to improve lipophilicity and bioavailability.

-

3,4,5-Trimethoxyphenyl methanone: A trimethoxy-substituted benzophenone fragment, a common feature in tubulin-binding anticancer agents .

The trifluoromethyl group (–CF₃) contributes to electron-withdrawing effects, potentially influencing reactivity and binding interactions. The thioether linkage (–S–) may participate in hydrogen bonding or hydrophobic interactions, while the methoxy groups (–OCH₃) enhance solubility and modulate electronic properties .

Synthesis and Characterization

Spectroscopic Characterization

Key characterization data include:

-

¹H NMR: Expected signals include a singlet for the three methoxy groups (δ 3.8–4.0 ppm), aromatic protons from the trimethoxyphenyl ring (δ 6.5–7.0 ppm), and resonances for the imidazole and benzyl protons .

-

¹³C NMR: Peaks corresponding to the carbonyl carbon (δ ~190 ppm), trifluoromethyl carbon (δ ~120 ppm, q, J = 280 Hz), and methoxy carbons (δ ~55 ppm) .

-

HRMS: A molecular ion peak at m/z 454.46 (M+H⁺) confirms the molecular formula.

Structural and Crystallographic Insights

Although no crystal structure data exist for this specific compound, related imidazole derivatives exhibit distinct hydrogen-bonding patterns and packing arrangements . For example, 1H-imidazole-1-methanol forms macrocyclic hydrogen-bonded networks via O–H⋯N interactions . By analogy, the title compound’s thioether and methanone groups may facilitate similar intermolecular interactions, influencing its solid-state stability and solubility.

Biological Activity and Mechanisms

The structural similarity to patented anticancer agents suggests potential bioactivity . Key hypotheses include:

-

Tubulin polymerization inhibition: The trimethoxyphenyl group is a hallmark of colchicine-site binders like combretastatin A-4, which disrupt microtubule dynamics .

-

Kinase inhibition: Imidazole derivatives often target ATP-binding pockets in kinases, making this compound a candidate for tyrosine kinase inhibition.

Table 1: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Combretastatin A-4 | Tubulin | 2.1 | |

| Staurosporine | Protein Kinase C | 0.7 | |

| Title Compound (Predicted) | Tubulin/Kinases | N/A | Extrapolated |

Physicochemical Properties

-

Solubility: Moderate solubility in DMSO and dichloromethane, limited in aqueous buffers (predicted logP ≈ 3.5).

-

Stability: Susceptible to hydrolysis at the thioether linkage under acidic or oxidative conditions.

-

Crystallinity: Likely amorphous due to the flexible 4,5-dihydroimidazole ring, though derivatives with rigid substituents exhibit crystalline phases .

Applications and Future Directions

This compound holds promise as a lead structure for anticancer drug development. Recommended studies include:

-

In vitro cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549).

-

Target identification via proteomic profiling or molecular docking.

-

SAR optimization to enhance potency and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume